molecular formula C9H8N2O B157675 2-Methyl-4(3H)-quinazolinone CAS No. 132305-21-6

2-Methyl-4(3H)-quinazolinone

Cat. No. B157675
M. Wt: 160.17 g/mol
InChI Key: FIEYHAAMDAPVCH-UHFFFAOYSA-N
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Description

2-Methyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family, a class of heterocyclic compounds. It is structurally related to methaqualone and has been studied for various biological activities, including anticonvulsant, hypolipidemic, central nervous system depressant, and cardiotonic activities .

Synthesis Analysis

The synthesis of 2-Methyl-4(3H)-quinazolinone derivatives has been achieved through various methods. One approach involves the cyclization of NO-1886 derivatives to produce novel quinazolines and 4(3H)-quinazolinones with hypolipidemic activity . Another method includes a one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions . Additionally, a green chemistry approach has been utilized to synthesize 2-Methyl-3-substituted-quinazolin-4(3H)-ones using deep eutectic solvents and microwaves .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4(3H)-quinazolinone derivatives has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques help in confirming the substitution patterns and the overall molecular framework of the synthesized compounds.

Chemical Reactions Analysis

2-Methyl-4(3H)-quinazolinone and its derivatives undergo various chemical reactions. For instance, lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has been performed, allowing for the introduction of different electrophiles to yield a variety of 2-substituted derivatives . Moreover, the reaction of 3-amino-4(3H)-quinazolinone with different reagents such as isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate has led to the formation of urea, thiourea, thiazole, and pyrimidine derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4(3H)-quinazolinone derivatives are influenced by their substitution patterns. For example, the introduction of a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position has been found to lower triglyceride and total cholesterol levels, indicating good absorption and hypolipidemic activity . The presence of halogen substituents, such as fluoromethyl groups, has been shown to enhance CNS depressant activities and reduce toxicities . Additionally, the cardiotonic activity of these compounds has been associated with their ability to inhibit cyclic nucleotide phosphodiesterase (PDE-III) .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry, Microbiology .
  • Application Summary: Alkyl quinolone, a structure similar to 2-Methyl-4(3H)-quinazolinone, has been proven to be a privileged scaffold in the antimicrobial drug discovery pipeline . A series of new 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at C-3 and a broad range of substituents on the C-6 and C-7 positions were synthesized .
  • Methods of Application: The antibacterial and antifungal activities of these analogs against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus were investigated .
  • Results: The structure-activity relationship study revealed that the length of the alkyl chain, as well as the type of substituent, has a dramatic impact on the antimicrobial activities . Particularly, the brominated analogs with a nonyl side chain exhibited exceptional antifungal activities against A. flavus (half maximal inhibitory concentration (IC 50) = 1.05 µg/mL), which surpassed that of the amphotericin B used as a positive control .

Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, a compound related to 2-Methyl-4(3H)-quinazolinone, was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
  • Methods of Application: The experiment involved the cyclization modes of a glycine-derived enamino amide .
  • Results: The compound was obtained with high yield and operational simplicity, which are the main features of the presented synthetic procedure .

Future Directions

Given its potential antiviral activity against influenza A virus, 2-Methyl-4(3H)-quinazolinone is determined to be a main active component in certain extracts . Its potential as an effective treatment against viral pneumonia via the inhibition of virus replication suggests future research directions .

properties

IUPAC Name

2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYHAAMDAPVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170208
Record name 2-Methyl-4(3H)-quinazolinone
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4(3H)-quinazolinone

CAS RN

1769-24-0
Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-Methyl-4(3H)-quinazolinone
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Record name 2-methylquinazolin-4(1H)-one
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Record name 2-METHYL-4(3H)-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
PO Osarumwense, MO Edema… - Journal of Drug Delivery …, 2020 - jddtonline.info
Background: Objective: The current study is aimed at the synthesis of these quinazolinone derivatives quinazolin-4 (3H)-One, 2-Methyl-4 (3H)-quinazolinone and 2–Phenyl-4 (3H)-…
Number of citations: 8 jddtonline.info
S YOSHIDA, T AOYAGI, S HARADA… - The Journal of …, 1991 - jstage.jst.go.jp
MeOHwas subjected to a Sephadex LH-20 column (1.5 liters, 4.4 x 100cm) chromatography developed with MeOH to give a slightly yellowish active powder (69.0 mg, 0.39^ g/ml). The …
Number of citations: 70 www.jstage.jst.go.jp
PO Osarumwense, MO Edema… - Int. J. Biol. Pharm. Sci …, 2021 - academia.edu
Background: Quinazoline and quinazolinone scaffolds represent an important class of biologically active nitrogen heterocyclic compounds. Many marketed drugs are based on these …
Number of citations: 3 www.academia.edu
HS Bhatti, S Seshadri - Coloration technology, 2004 - Wiley Online Library
The synthesis of 6‐nitro substituted 3‐aryl‐2‐methyl‐4(3H)‐quinazolinones from readily available starting materials, such as isatoic anhydride, is described. One of these, 3‐phenyl‐2‐…
Number of citations: 83 onlinelibrary.wiley.com
SL Cao, YP Feng, YY Jiang, SY Liu, GY Ding… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains were synthesized and tested for their in vitro antitumor activity against human myelogenous leukemia K562 …
Number of citations: 433 www.sciencedirect.com
TL Rathman, MC Sleevi, ME Krafft… - The Journal of Organic …, 1980 - ACS Publications
2-Methyl-3-o-tolyl-4 (3R)-quinazolinone (methaqualone, 3a), 2, 3-dimethyl-4 (3fí)-quinazolinone (3b), and 2-methyl-3-phenyl-4 (3/f)-quinazolinone (3c) were converted to the 2-…
Number of citations: 34 pubs.acs.org
PO Osarumwense, MO Edema, O Usifoh - IOSR J Appl Chem, 2018 - academia.edu
Some 4 (3H)-quinazolinone and its derivatives with potential anti-inflammatory properties were synthesized from the reaction of anthranilamide and the proper triethyl orthoacetate, …
Number of citations: 5 www.academia.edu
RS Varma, S Bahadur, AK Agnihotri - Journal of Chemical and …, 1981 - ACS Publications
Some substituted 6-bromo-3-[(arylamlno) methyl]-4 (3H)-qulnazollnones have been synthesized under the conditions of the Mannlch reaction. In addition, a few unsubstituted and …
Number of citations: 10 pubs.acs.org
AR Bhat, GG Shenoy, M Kotian - Indian Journal of …, 2000 - manipal.pure.elsevier.com
Synthesis and biological activities of Mannich bases of 7-nitro-2-methyl-4(3H)-quinazolinone — Manipal Academy of Higher Education, Manipal, India Skip to main navigation Skip to …
Number of citations: 17 manipal.pure.elsevier.com
JF Staskun, Benjamin* & Wolfe - South African Journal of Chemistry, 1992 - journals.co.za
The carbanion derived from 3-(o-chlorophenyl)-or 3-(m-chlorophenyl)-2-methyl-4 (3H)-quinazolinone cyclized in liquid ammonia to yield indolo [2, 1-b] quinazolin-12 (6H)-one which …
Number of citations: 21 journals.co.za

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